![molecular formula C14H12N4O7S B13721971 [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a sulfanyl group attached to a hydroxyphenyl ring, an imidamide group, and a dinitrobenzoate moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate typically involves multiple steps, starting with the preparation of the individual components. The hydroxyphenyl sulfanyl group can be synthesized through the reaction of 4-hydroxyphenyl thiol with an appropriate alkylating agent. The methanimidamide group is introduced via the reaction of an amine with a formamide derivative. Finally, the dinitrobenzoate moiety is attached through esterification with 3,5-dinitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate involves its interaction with specific molecular targets. The compound’s sulfanyl and nitro groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate can be compared with similar compounds such as:
[(4-Cyanophenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of a cyano group instead of a hydroxy group.
[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of a fluorine atom instead of a hydroxy group.
[(3,4-Dihydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of an additional hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H12N4O7S |
|---|---|
Molecular Weight |
380.33 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;(4-hydroxyphenyl) carbamimidothioate |
InChI |
InChI=1S/C7H4N2O6.C7H8N2OS/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-7(9)11-6-3-1-5(10)2-4-6/h1-3H,(H,10,11);1-4,10H,(H3,8,9) |
InChI Key |
NQRFITFSOWGXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
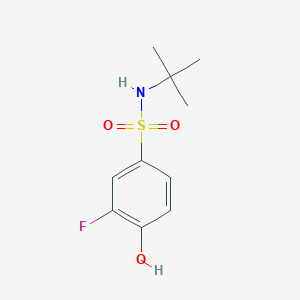
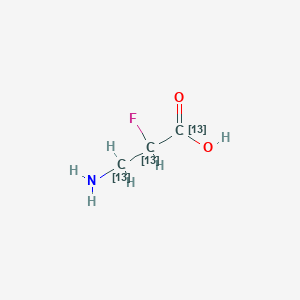

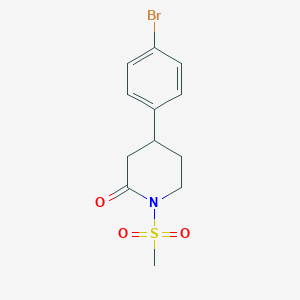

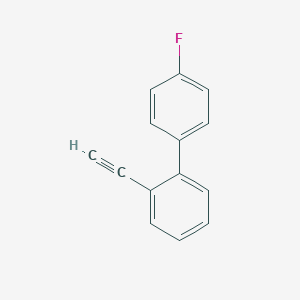

![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)
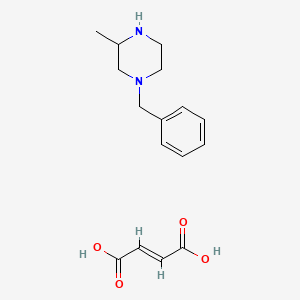

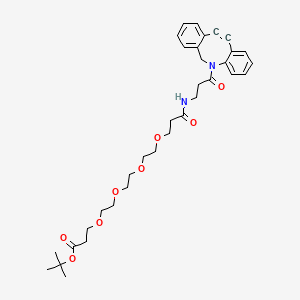
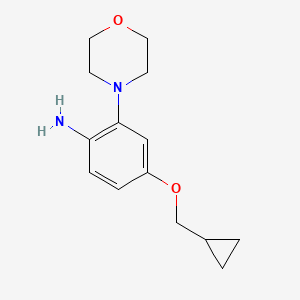
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
